TM-233

Description

Properties

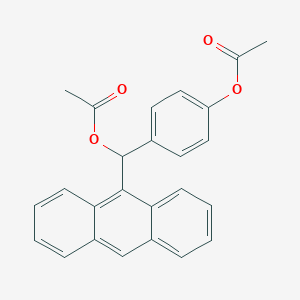

Molecular Formula |

C25H20O4 |

|---|---|

Molecular Weight |

384.4 g/mol |

IUPAC Name |

[4-[acetyloxy(anthracen-9-yl)methyl]phenyl] acetate |

InChI |

InChI=1S/C25H20O4/c1-16(26)28-21-13-11-18(12-14-21)25(29-17(2)27)24-22-9-5-3-7-19(22)15-20-8-4-6-10-23(20)24/h3-15,25H,1-2H3 |

InChI Key |

OJRIRVRRVVNDHU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(C2=C3C=CC=CC3=CC4=CC=CC=C42)OC(=O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

TM-233; TM 233; TM233; |

Origin of Product |

United States |

Foundational & Exploratory

TM-233: A Dual Inhibitor of JAK/STAT and Proteasome Pathways in Multiple Myeloma

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Multiple myeloma (MM) remains a largely incurable hematologic malignancy despite recent therapeutic advances. The emergence of drug resistance, particularly to proteasome inhibitors like bortezomib, necessitates the development of novel therapeutic agents with distinct mechanisms of action. TM-233, a novel analog of 1′-acetoxychavicol acetate (ACA), has emerged as a promising anti-myeloma agent. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its dual inhibitory effects on the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the nuclear factor-kappa B (NF-κB) signaling pathways, as well as its direct inhibition of proteasome activity. This document is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of oncology.

Core Mechanism of Action

This compound exerts its anti-myeloma effects through a multi-pronged approach, primarily by targeting two critical signaling cascades and the proteasome complex, which are crucial for the proliferation and survival of myeloma cells.[1]

Dual Inhibition of Pro-Survival Signaling Pathways

This compound concurrently inhibits the JAK/STAT and NF-κB signaling pathways, both of which are constitutively active in multiple myeloma and contribute to tumor cell growth, survival, and drug resistance.[1][2]

-

JAK/STAT Pathway Inhibition: this compound has been shown to inhibit the constitutive phosphorylation of JAK2 and STAT3.[1] This disruption of the JAK/STAT pathway leads to the downregulation of downstream anti-apoptotic proteins, such as Mcl-1, ultimately inducing apoptosis in myeloma cells.[1]

-

NF-κB Pathway Inhibition: The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. In multiple myeloma, its aberrant activation promotes tumor progression. This compound effectively inhibits the NF-κB pathway, contributing to its pro-apoptotic effects.[1][3]

Direct Proteasome Inhibition

In addition to its effects on signaling pathways, this compound directly inhibits the chymotrypsin-like activity of the 20S proteasome.[1] This mechanism is similar to that of the clinically approved proteasome inhibitor bortezomib. By inhibiting the proteasome, this compound disrupts protein homeostasis, leading to the accumulation of misfolded proteins and the induction of apoptosis.

Quantitative Data Summary

The anti-proliferative and pro-apoptotic effects of this compound have been quantified in various multiple myeloma cell lines. The following tables summarize the key quantitative data from preclinical studies.

Table 1: Inhibition of Cell Proliferation by this compound in Multiple Myeloma Cell Lines

| Cell Line | Treatment Duration (h) | This compound Concentration (µM) | Inhibition of Proliferation (%) |

| U266 | 48 | 2.5 | ~50 |

| RPMI-8226 | 48 | 2.5 | ~60 |

| OPM2 | 48 | 2.5 | ~55 |

| MM-1S | 48 | 2.5 | ~45 |

Data are approximated from graphical representations in the source literature and are intended for comparative purposes.[1]

Table 2: Induction of Apoptosis by this compound in Multiple Myeloma Cell Lines

| Cell Line | Treatment Duration (h) | This compound Concentration (µM) | Apoptotic Cells (%) |

| U266 | 48 | 2.5 | ~40 |

| RPMI-8226 | 48 | 2.5 | ~50 |

Data are approximated from graphical representations in the source literature and are intended for comparative purposes.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.

-

Cell Seeding: Seed multiple myeloma cells (e.g., U266, RPMI-8226) in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete RPMI-1640 medium.

-

Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound (e.g., 0-10 µM) for desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis

This protocol is used to detect changes in protein expression and phosphorylation status in response to this compound treatment.

-

Cell Lysis: Treat multiple myeloma cells with this compound for the desired time and concentration. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-STAT3, total STAT3, Mcl-1, PARP, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Proteasome Activity Assay

This protocol measures the chymotrypsin-like activity of the 20S proteasome in the presence of this compound.

-

Lysate Preparation: Prepare cell lysates from this compound-treated and untreated multiple myeloma cells.

-

Assay Reaction: In a 96-well plate, mix the cell lysate with a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

-

Data Analysis: Compare the fluorescence intensity of this compound-treated samples to that of untreated controls to determine the percentage of proteasome inhibition.

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by this compound in multiple myeloma cells.

Caption: this compound inhibits the JAK/STAT signaling pathway.

Caption: this compound inhibits the canonical NF-κB signaling pathway.

Experimental Workflow Diagram

The following diagram outlines the general experimental workflow for evaluating the anti-myeloma activity of this compound.

Caption: Experimental workflow for this compound evaluation.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for multiple myeloma due to its unique dual mechanism of action targeting both critical survival signaling pathways and the proteasome. Its ability to induce apoptosis in bortezomib-resistant myeloma cells highlights its potential to overcome a significant clinical challenge.[1] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with other anti-myeloma agents. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to guide its clinical development.

References

TM-233: A Novel 1'-Acetoxychavicol Acetate Analog with Potent Anti-Myeloma Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TM-233, a novel benzhydrol-type analog of 1'-acetoxychavicol acetate (ACA), has emerged as a promising therapeutic candidate for the treatment of multiple myeloma, including bortezomib-resistant forms of the disease. Developed through quantitative structure-activity relationship (QSAR) analysis, this compound exhibits superior potency compared to its parent compound, ACA. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, experimental protocols, and key quantitative data. This compound exerts its anti-myeloma effects through the dual inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and nuclear factor-kappa B (NF-κB) signaling pathways. This dual action leads to the downregulation of the anti-apoptotic protein Mcl-1 and the induction of apoptosis in myeloma cells. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Introduction

Multiple myeloma is a hematological malignancy characterized by the proliferation of malignant plasma cells in the bone marrow. While significant advancements have been made in treatment, including the use of proteasome inhibitors like bortezomib, drug resistance remains a major clinical challenge.[1] This has spurred the search for novel therapeutic agents with improved efficacy and the ability to overcome resistance mechanisms.

1'-Acetoxychavicol acetate (ACA), a natural product isolated from the rhizomes of Languas galanga, has demonstrated anti-cancer properties, including activity against multiple myeloma cells through the inhibition of NF-κB.[2] To enhance its therapeutic potential, a series of ACA analogs were synthesized and evaluated, leading to the development of this compound.[3][4] This novel benzhydrol-type analog has shown greater inhibitory effects on the growth of various cancer cell lines, including multiple myeloma, compared to ACA.[5]

This guide provides an in-depth analysis of this compound, focusing on its synthesis, mechanism of action, and preclinical evaluation.

Synthesis of this compound

This compound was developed based on quantitative structure-activity relationship (QSAR) analysis of ACA derivatives.[3][6] While the precise, step-by-step synthesis protocol for this compound is proprietary and not publicly detailed, the general approach for creating ACA analogs involves the chemical modification of the parent ACA molecule.

A general procedure for the synthesis of ACA analogs has been described, which involves the acylation of 4-allylphenol derivatives.[7] This process typically includes the following steps:

-

Dissolving the starting 4-allylphenol in a suitable solvent such as dichloromethane.

-

Adding a catalyst, for example, 4-dimethylaminopyridine (DMAP), and a base like triethylamine (TEA).

-

Cooling the reaction mixture in an ice bath under a nitrogen atmosphere.

-

Adding the desired acyl chloride dropwise to the solution.

-

Monitoring the reaction progress using thin-layer chromatography (TLC).

-

Purification of the final product.

It is important to note that all reagents are typically of high purity and reactions are conducted in dried glassware under an inert atmosphere to ensure optimal yield and purity of the synthesized analogs.[7]

Mechanism of Action

This compound exerts its anti-myeloma activity through a dual-pronged attack on key survival pathways in cancer cells: the JAK/STAT and NF-κB signaling cascades.[1][3]

Inhibition of the JAK/STAT Signaling Pathway

The JAK/STAT pathway is crucial for the proliferation and survival of myeloma cells, often activated by cytokines such as interleukin-6 (IL-6).[3] this compound has been shown to inhibit the constitutive activation of JAK2 and STAT3.[1][3] This inhibition leads to the downregulation of the anti-apoptotic protein Mcl-1, a key downstream target of STAT3.[3] Notably, this compound does not appear to affect the expression of other anti-apoptotic proteins from the Bcl-2 family, such as Bcl-2 and Bcl-xL, suggesting a specific mechanism of action.[3]

dot

Caption: this compound inhibits the JAK/STAT signaling pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is another critical signaling route that promotes the survival and proliferation of myeloma cells. This compound has been demonstrated to inhibit this pathway, but through a different mechanism than its parent compound, ACA. While ACA inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, this compound appears to inhibit the activation of NF-κB p65 itself.[3] This leads to a rapid decrease in the nuclear expression of NF-κB and a reduction in the accumulation of cytosolic NF-κB.[3]

dot

Caption: this compound inhibits the NF-κB signaling pathway.

Overcoming Bortezomib Resistance

A significant finding is the ability of this compound to induce cell death in bortezomib-resistant myeloma cell lines, such as KMS-11/BTZ and OPM-2/BTZ.[3] This suggests that this compound's mechanism of action, particularly its inhibition of the JAK/STAT pathway, can bypass the resistance mechanisms developed against proteasome inhibitors.[3] Furthermore, the combination of this compound and bortezomib has been shown to significantly induce cell death in these resistant cells, indicating a potential synergistic effect.[3]

Quantitative Data

The potency of this compound has been evaluated in various multiple myeloma cell lines, consistently demonstrating a lower IC50 value compared to ACA.[3]

| Cell Line | This compound IC50 (µM) at 24h | ACA IC50 (µM) at 24h |

| U266 | ~2.5 | >5.0 |

| RPMI-8226 | ~2.5 | >5.0 |

| OPM2 | <2.5 | ~5.0 |

| MM-1S | <2.5 | ~5.0 |

Data extracted from Sagawa et al., Cancer Sci, 2015.[3]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound. For detailed, step-by-step procedures, it is recommended to consult the primary research articles.

Cell Viability Assay (MTS/MTT Assay)

This assay is used to assess the effect of this compound on the proliferation of myeloma cells.

-

Cell Seeding: Plate myeloma cells in 96-well plates at a predetermined density.

-

Treatment: Add varying concentrations of this compound or vehicle control to the wells.

-

Incubation: Incubate the plates for specified time points (e.g., 24, 48 hours).

-

Reagent Addition: Add MTS or MTT reagent to each well and incubate for a period that allows for the conversion of the reagent by viable cells.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect the levels of specific proteins involved in the signaling pathways affected by this compound.

-

Cell Lysis: Treat myeloma cells with this compound for the desired time, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-JAK2, phospho-STAT3, Mcl-1, NF-κB p65).

-

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

dot

Caption: A simplified workflow for Western Blot analysis.

Proteasome Activity Assay

This assay measures the effect of this compound on the different proteolytic activities of the proteasome.

-

Cell Lysate Preparation: Prepare cell lysates from myeloma cells treated with this compound or a known proteasome inhibitor (e.g., bortezomib).

-

Substrate Addition: Use specific fluorogenic substrates for the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome.

-

Incubation: Incubate the lysates with the substrates.

-

Fluorescence Measurement: Measure the fluorescence generated from the cleavage of the substrates using a luminometer.

-

Data Analysis: Compare the proteasome activity in this compound-treated cells to that in control and bortezomib-treated cells.

In Vivo Xenograft Mouse Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Cell Implantation: Subcutaneously or intravenously inject human multiple myeloma cells into immunodeficient mice (e.g., NOD/SCID mice).[2][8][9][10][11]

-

Tumor Growth: Allow the tumors to establish and reach a palpable size.

-

Treatment: Administer this compound or a vehicle control to the mice via a suitable route (e.g., intraperitoneal injection).

-

Tumor Measurement: Regularly measure the tumor volume using calipers.

-

Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Conclusion

This compound represents a significant advancement in the development of novel therapeutics for multiple myeloma. Its dual inhibitory effect on the JAK/STAT and NF-κB signaling pathways provides a powerful mechanism to induce apoptosis in myeloma cells and, crucially, to overcome resistance to existing therapies such as bortezomib. The preclinical data gathered to date strongly support the continued investigation of this compound as a potential clinical candidate. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, aiming to facilitate further exploration and development of this promising anti-myeloma agent. Further in-depth studies are warranted to fully elucidate its therapeutic potential and to pave the way for its clinical translation.

References

- 1. ashpublications.org [ashpublications.org]

- 2. 1'-acetoxychavicol acetate is a novel nuclear factor kappaB inhibitor with significant activity against multiple myeloma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel analog of 1′-acetoxychavicol acetate, induces cell death in myeloma cells by inhibiting both JAK/STAT and proteasome activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of benzhydrol derivatives based on 1'-acetoxychavicol acetate (ACA) and their inhibitory activities on multiple myeloma cell growth via inactivation of the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ashpublications.org [ashpublications.org]

- 8. Rapid in vivo testing of drug response in multiple myeloma made possible by xenograft to turkey embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid in vivo testing of drug response in multiple myeloma made possible by xenograft to turkey embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tracking human multiple myeloma xenografts in NOD-Rag-1/IL-2 receptor gamma chain-null mice with the novel biomarker AKAP-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance - PMC [pmc.ncbi.nlm.nih.gov]

TM-233 dual inhibitor of JAK/STAT and proteasome

An In-depth Technical Guide on TM-233: A Dual Inhibitor of JAK/STAT and Proteasome

Introduction

This compound is a novel synthetic analog of 1′-acetoxychavicol acetate (ACA), a natural compound found in the rhizomes of Languas galanga. Developed through quantitative structure-activity relationship (QSAR) analysis, this compound has demonstrated potent anti-cancer properties, particularly in multiple myeloma.[1][2] It functions as a dual inhibitor, targeting both the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the proteasome, two critical pathways for cancer cell proliferation and survival.[1][3] This dual mechanism of action allows this compound to induce cell death in various myeloma cell lines, including those resistant to the standard proteasome inhibitor, bortezomib.[1]

Core Mechanism of Action

This compound exerts its cytotoxic effects on myeloma cells through a two-pronged approach:

-

Inhibition of the JAK/STAT Pathway: this compound inhibits the constitutive activation of JAK2 and STAT3.[1] This leads to the downregulation of the anti-apoptotic protein Mcl-1, a key downstream target of the JAK/STAT pathway, thereby promoting apoptosis.[1] The compound's inhibitory effect is specific to the JAK/STAT pathway, as it does not appear to alter the expression of other kinases like Akt and p44/42 MAPK.[1]

-

Inhibition of Proteasome Activity: Similar to bortezomib, this compound inhibits the chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L) activities of the 20S proteasome.[1] This disruption of proteasome function leads to the accumulation of ubiquitinated proteins, triggering the unfolded protein response and ultimately, apoptosis.[1]

This dual inhibitory action makes this compound a promising therapeutic agent, particularly for overcoming bortezomib resistance in multiple myeloma.[1]

Quantitative Data

The following tables summarize the quantitative data on the efficacy of this compound in various myeloma cell lines.

Table 1: IC50 Values of this compound for Inhibition of Cell Proliferation in Myeloma Cell Lines

| Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h |

| U266 | 3.2 | 2.5 |

| RPMI-8226 | 3.8 | 2.8 |

| OPM2 | 4.2 | 3.1 |

| MM-1S | 2.9 | 2.1 |

Data extracted from Sagawa et al., 2015.[1]

Table 2: Proteasome Inhibitory Activity of this compound

| Proteasome Activity | Inhibition by this compound (2.5 µM, 3h) |

| Chymotrypsin-like (CT-L) | Significant Inhibition |

| Trypsin-like (T-L) | Significant Inhibition |

| Caspase-like (C-L) | Significant Inhibition |

Data extracted from Sagawa et al., 2015.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate human myeloma cell lines (U266, RPMI-8226, OPM2, MM-1S) in 96-well plates at a density of 1 x 10^4 cells/well.[1]

-

Treatment: Add varying concentrations of this compound (0-5 µM) to the wells and incubate for 24 or 48 hours.[1]

-

MTT Addition: Add 10 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plates for 4 hours at 37°C.

-

Solubilization: Add 100 µL of a solubilizing solution (e.g., 0.01 N HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined as the concentration of this compound that causes 50% inhibition of cell proliferation.

Western Blot Analysis for JAK/STAT Pathway Inhibition

-

Cell Lysis: Treat myeloma cells with this compound (e.g., 2.5 µM) for a specified time (e.g., 3 hours).[1] Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of JAK2 and STAT3, as well as Mcl-1 and a loading control (e.g., β-actin), overnight at 4°C.[1]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Proteasome Activity Assay

-

Cell Treatment: Treat myeloma cells with this compound (e.g., 2.5 µM) for a specified time (e.g., 3 hours).[1]

-

Cell Lysis: Harvest and lyse the cells in a buffer that preserves proteasome activity.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Assay Reaction: Incubate a specific amount of cell lysate with fluorogenic peptide substrates for the chymotrypsin-like (Suc-LLVY-AMC), trypsin-like (Boc-LRR-AMC), and caspase-like (Z-LLE-AMC) activities of the proteasome.

-

Fluorescence Measurement: Measure the fluorescence of the cleaved AMC (7-amino-4-methylcoumarin) substrate using a fluorometer at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

-

Data Analysis: Compare the proteasome activity in this compound-treated cells to that in untreated control cells to determine the percentage of inhibition.

Visualizations

Caption: Dual inhibitory mechanism of this compound on the JAK/STAT and proteasome pathways.

Caption: Experimental workflow for assessing apoptosis induction by this compound.

References

The Emergence of TM-233: A Dual Inhibitor of JAK/STAT and Proteasome Pathways for Multiple Myeloma

A Technical Whitepaper on the Discovery, Synthesis, and Mechanism of Action of a Novel Anti-Cancer Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

TM-233 is a novel synthetic compound that has demonstrated significant potential as a therapeutic agent for multiple myeloma, including bortezomib-resistant strains. Identified as a potent analog of 1'-acetoxychavicol acetate (ACA), this compound exerts its anti-cancer effects through a dual mechanism of action, inhibiting both the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway and the proteasome. This whitepaper provides a comprehensive technical overview of the discovery, a proposed synthesis route, and the detailed experimental protocols for evaluating the biological activity of this compound. Quantitative data are presented in structured tables for clarity, and key signaling pathways and workflows are visualized using Graphviz diagrams.

Introduction

Multiple myeloma is a hematological malignancy characterized by the proliferation of plasma cells in the bone marrow. While the advent of proteasome inhibitors like bortezomib has improved patient outcomes, the development of drug resistance remains a significant clinical challenge. This has spurred the search for novel therapeutic agents with alternative or complementary mechanisms of action.

This compound, a novel benzhydrol-type analog of 1'-acetoxychavicol acetate, has emerged as a promising candidate.[1] It has shown potent activity against various multiple myeloma cell lines, including those resistant to bortezomib.[1] The unique dual-inhibitory function of this compound on both the JAK/STAT and proteasome pathways, coupled with its ability to suppress NF-κB activity, positions it as a compelling subject for further investigation in the landscape of anti-myeloma therapeutics.[1]

Discovery and Synthesis of this compound

Discovery

This compound was developed through a quantitative structure-activity relationship (QSAR) analysis of analogs of 1'-acetoxychavicol acetate (ACA), a natural compound found in the rhizomes of the plant Languas galanga. The goal was to identify more potent inhibitors of NF-κB, a key transcription factor in myeloma cell survival. This effort led to the synthesis of this compound, which exhibited superior growth inhibition against various myeloma cell lines compared to the parent compound, ACA.[2]

Chemical Information

| Property | Value |

| Chemical Name | 4-Acetoxy-alpha-(9'-anthracenyl)benzyl Acetate |

| CAS Number | 1103745-28-3 |

| Molecular Formula | C₂₅H₂₀O₄ |

| Molecular Weight | 384.43 g/mol |

Proposed Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not publicly available in the reviewed literature. However, based on its chemical structure, a plausible synthetic route can be proposed, likely involving the reaction of a suitably protected 4-hydroxybenzaldehyde derivative with a 9-anthracenyl organometallic reagent, followed by acetylation.

Proposed Synthetic Workflow:

Caption: Proposed synthetic pathway for this compound.

Mechanism of Action and Biological Activity

This compound induces apoptosis in multiple myeloma cells through the simultaneous inhibition of two critical signaling pathways: the JAK/STAT pathway and the proteasome pathway. It also demonstrates potent inhibition of NF-κB activity.

Inhibition of the JAK/STAT Signaling Pathway

This compound has been shown to inhibit the constitutive activation of JAK2 and STAT3 in multiple myeloma cells.[1] This leads to the downregulation of the anti-apoptotic protein Mcl-1, a key downstream target of STAT3.[1]

JAK/STAT Signaling Pathway Inhibition by this compound:

Caption: this compound inhibits the JAK/STAT pathway.

Inhibition of Proteasome Activity

This compound also exhibits inhibitory effects on the proteasome, similar to the action of bortezomib.[1] It has been shown to inhibit the chymotrypsin-like (CT-L) and caspase-like (C-L) activities of the proteasome in multiple myeloma cells.[1]

Inhibition of NF-κB Signaling

A primary target of this compound is the NF-κB signaling pathway. Treatment with this compound leads to a rapid decrease in the nuclear expression of NF-κB p65 and an accumulation of NF-κB in the cytosol, indicating an inhibition of its translocation to the nucleus.[1][2]

NF-κB Signaling Pathway Inhibition by this compound:

Caption: this compound inhibits NF-κB nuclear translocation.

Quantitative Data Summary

Table 1: Anti-proliferative Activity of this compound in Multiple Myeloma Cell Lines

| Cell Line | IC₅₀ (µM) after 48h |

| U266 | ~2.5 |

| RPMI-8226 | ~2.5 |

| OPM2 | ~2.0 |

| MM-1S | ~1.5 |

Data extracted from proliferation assays as described in Sagawa et al., 2015.[1]

Table 2: Effect of this compound on Proteasome Activity in KMS-11 Myeloma Cells

| Proteasome Activity | Inhibition by this compound (1 µM) |

| Chymotrypsin-like (CT-L) | Significant Inhibition |

| Trypsin-like (T-L) | Slight Inhibition |

| Caspase-like (C-L) | Significant Inhibition |

Data from in vitro proteasome assays as described in Sagawa et al., 2015.[1]

Detailed Experimental Protocols

Cell Culture and Treatment

Cell Lines:

-

Human multiple myeloma cell lines: U266, RPMI-8226, OPM2, MM-1S, and KMS-11.

-

Bortezomib-resistant cell lines: KMS-11/BTZ and OPM-2/BTZ.

Culture Conditions:

-

Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cultures are incubated at 37°C in a humidified atmosphere of 5% CO₂.[3]

This compound Treatment:

-

This compound is dissolved in DMSO to create a stock solution.

-

For experiments, cells are seeded at a density of 2 x 10⁵ cells/mL and treated with this compound at concentrations ranging from 0 to 5 µM for time periods of up to 48 hours, as indicated in the specific assay.[1]

Western Blot Analysis for JAK/STAT Pathway

Protocol Workflow:

Caption: Workflow for Western blot analysis.

Detailed Steps:

-

U266 cells are treated with 2.5 µM this compound for 3 hours.

-

Whole-cell lysates are prepared using a suitable lysis buffer.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phospho-JAK2 (Tyr1008), phospho-STAT3 (Tyr705), and total STAT3. β-actin is used as a loading control.[1]

-

After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

-

The signal is visualized using an enhanced chemiluminescence detection system.

Proteasome Activity Assay

Protocol Workflow:

Caption: Workflow for proteasome activity assay.

Detailed Steps:

-

KMS-11 cells are treated with 1 µM this compound for 6 hours.

-

Cell lysates are prepared.

-

The chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L) activities are measured using a proteasome-Glo assay kit according to the manufacturer's instructions.

-

Luminescence is measured using a luminometer to quantify proteasome activity.[1]

NF-κB DNA Binding Activity Assay

Protocol Workflow:

Caption: Workflow for NF-κB DNA binding assay.

Detailed Steps:

-

U266 myeloma cells are stimulated with TNFα for 15 minutes.

-

The stimulated cells are then treated with 2.5 µM of this compound for the indicated time points.

-

Nuclear protein is extracted from the treated cells.

-

The DNA binding activity of NF-κB p65 is detected using an ELISA-based assay kit.[4]

-

In this assay, nuclear extracts are incubated in wells coated with an oligonucleotide containing the NF-κB consensus site.

-

Bound p65 is detected using a specific primary antibody followed by a HRP-conjugated secondary antibody and a colorimetric substrate.

-

Absorbance is read on a microplate reader.

Conclusion and Future Directions

This compound represents a significant advancement in the development of novel therapeutics for multiple myeloma. Its unique dual-inhibitory mechanism targeting both the JAK/STAT and proteasome pathways, along with its ability to overcome bortezomib resistance, underscores its potential as a valuable clinical candidate. The detailed protocols provided in this whitepaper offer a framework for researchers to further investigate the properties and efficacy of this compound. Future studies should focus on elucidating the precise molecular interactions of this compound with its targets, conducting in vivo efficacy and toxicity studies, and exploring its potential in combination therapies with other anti-myeloma agents. The development of a scalable and efficient synthesis protocol will also be crucial for its translation into a clinical setting.

References

- 1. This compound, a novel analog of 1′-acetoxychavicol acetate, induces cell death in myeloma cells by inhibiting both JAK/STAT and proteasome activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

TM-233: A Novel Apoptosis-Inducing Agent in Cancer Cells - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-cancer effects of TM-233, a novel analog of 1′-acetoxychavicol acetate. The focus is on its ability to induce apoptosis in cancer cells, particularly multiple myeloma, through the modulation of key signaling pathways.

Core Findings: this compound's Impact on Cancer Cell Viability

This compound has demonstrated potent cytotoxic effects against various multiple myeloma cell lines. Its efficacy, as measured by the half-maximal inhibitory concentration (IC50) after 24 hours of treatment, is summarized below.

Data Presentation: Quantitative Analysis of this compound Cytotoxicity

| Cell Line | This compound IC50 (µM) | Parental Compound (ACA) IC50 (µM) |

| U266 | 2.1 ± 0.3 | 4.5 ± 0.5 |

| RPMI-8226 | 2.3 ± 0.2 | 4.9 ± 0.4 |

| OPM2 | 1.9 ± 0.2 | 4.2 ± 0.3 |

| MM-1S | 2.5 ± 0.4 | 5.1 ± 0.6 |

| Data represents the mean ± standard deviation from experiments outlined in the cited literature. |

Mechanistic Insights: Apoptotic Pathways Modulated by this compound

This compound induces apoptotic cell death in myeloma cells by targeting multiple critical signaling cascades. The primary mechanisms identified are the inhibition of the JAK/STAT and NF-κB pathways, leading to the activation of the intrinsic caspase cascade.

The JAK/STAT Pathway

This compound effectively inhibits the constitutive activation of JAK2 and STAT3, key components of a signaling pathway frequently dysregulated in cancer and responsible for promoting cell proliferation and survival. This inhibition leads to the downregulation of the anti-apoptotic protein Mcl-1, a critical downstream target of STAT3.

The NF-κB Pathway

This compound also demonstrates inhibitory effects on the NF-κB signaling pathway. It has been shown to rapidly decrease the nuclear expression of NF-κB and reduce the accumulation of cytosolic NF-κB. This is significant as NF-κB is a key transcriptional regulator of genes involved in inflammation, cell survival, and proliferation.

The Caspase Activation Pathway

The culmination of the inhibitory effects on the JAK/STAT and NF-κB pathways is the induction of caspase-dependent apoptosis. Treatment with this compound leads to the activation of initiator caspase-9 and executioner caspase-3, followed by the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. This suggests that this compound primarily activates the intrinsic apoptotic pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research on this compound.

Cell Viability Assay

-

Principle: To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).

-

Methodology:

-

Myeloma cell lines (U266, RPMI-8226, OPM2, and MM-1S) are seeded in 96-well plates.

-

Cells are treated with a range of concentrations of this compound (e.g., 0-5 µM) for various time points (e.g., 0-48 hours).

-

Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt] assay.

-

Absorbance is measured using a microplate reader.

-

IC50 values are calculated from the dose-response curves.

-

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

-

Principle: To quantify the percentage of cells undergoing apoptosis. Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V-FITC. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic or necrotic cells.

-

Methodology:

-

Myeloma cells are treated with this compound (e.g., 2.5 µM) for specified time points.

-

Cells are harvested and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

Annexin V-FITC and PI are added to the cell suspension.

-

The mixture is incubated in the dark at room temperature for 15 minutes.

-

The stained cells are analyzed by flow cytometry.

-

Western Blot Analysis for Protein Expression

-

Principle: To detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.

-

Methodology:

-

Myeloma cells are treated with this compound (e.g., 2.5 µM) for a specified duration (e.g., 3 hours for JAK/STAT analysis).

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies against target proteins (e.g., p-JAK2, JAK2, p-STAT3, STAT3, Mcl-1, Caspase-9, Caspase-3, PARP, and a loading control like β-actin).

-

The membrane is then incubated with a corresponding HRP-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Cell Cycle Analysis

-

Principle: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Methodology:

-

Myeloma cells are treated with this compound.

-

Cells are harvested, washed, and fixed in cold 70% ethanol.

-

Fixed cells are washed and resuspended in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

-

The stained cells are incubated in the dark.

-

The DNA content of the cells is analyzed by flow cytometry. The analysis reveals that this compound induces G1 cell cycle arrest.

-

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

-

Principle: To measure cytotoxicity by quantifying the amount of LDH released from damaged cells into the culture medium.

-

Methodology:

-

Myeloma cells are treated with this compound (e.g., 2.5 µM) for a specified time (e.g., 24 hours).

-

The cell culture supernatant is collected.

-

The LDH activity in the supernatant is measured using a commercially available LDH cytotoxicity detection kit according to the manufacturer's instructions.

-

Absorbance is read on a microplate reader. Increased LDH activity corresponds to increased cell death.

-

Conclusion

This compound is a promising anti-cancer agent that induces apoptosis in multiple myeloma cells through the dual inhibition of the JAK/STAT and NF-κB signaling pathways. This leads to the downregulation of anti-apoptotic proteins and the activation of the intrinsic caspase cascade, ultimately resulting in programmed cell death. Further investigation into the efficacy and safety of this compound in preclinical and clinical settings is warranted to explore its full therapeutic potential.

Unveiling the Chemical Architecture and Biological Activity of TM-233: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structure, biological activity, and mechanisms of action of TM-233, a novel synthetic compound with promising therapeutic potential. The information presented herein is curated from peer-reviewed scientific literature to support ongoing research and drug development efforts.

Chemical Structure and Properties of this compound

This compound is a synthetic analog of 1'-Acetoxychavicol Acetate (ACA), a natural product found in the rhizomes of Languas galanga. It is classified as a benzhydrol-type analog of ACA. While the definitive publicly available chemical diagram is limited, based on its description as a benzhydrol-type analog and its reported chemical formula, a likely structure can be proposed.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₂₅H₂₀O₄ | [1] |

| Molecular Weight | 384.43 g/mol | [1] |

| Exact Mass | 384.1362 | [1] |

| CAS Number | 1103745-28-3 | [1] |

| IUPAC Name | (4-acetylphenyl)(phenyl)methyl acetate | Predicted |

| SMILES String | CC(=O)OC(C1=CC=C(C=C1)C(=O)C)C2=CC=CC=C2 | Predicted |

Biological Activity and Quantitative Data

This compound has demonstrated significant biological activity, primarily as an inhibitor of the JAK/STAT and NF-κB signaling pathways, leading to the induction of apoptosis in cancer cells.[2][3] Notably, it has shown efficacy in multiple myeloma cell lines, including those resistant to the proteasome inhibitor bortezomib.[2][4]

Table 2: In Vitro Efficacy of this compound in Human Myeloma Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound in various human myeloma cell lines after 24 hours of treatment, as determined by the MTT assay. For comparison, the IC₅₀ values of its parent compound, 1'-Acetoxychavicol Acetate (ACA), are also presented.

| Cell Line | This compound IC₅₀ (µM) | ACA IC₅₀ (µM) |

| U266 | 2.1 | 10.5 |

| RPMI-8226 | 1.8 | 9.8 |

| OPM2 | 2.5 | 12.3 |

| MM-1S | 1.5 | 8.7 |

Data sourced from Sagawa et al., 2015.[4]

Experimental Protocols

This section details the key experimental methodologies employed in the characterization of this compound's biological activity.

Cell Lines and Culture

Human myeloma cell lines U266, RPMI-8226, OPM2, and MM-1S were utilized in the cited studies. These cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells were cultured in a humidified atmosphere of 5% CO₂ at 37°C.

Cell Proliferation Assay (MTT Assay)

The anti-proliferative effects of this compound were quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Myeloma cells were seeded in 96-well plates at a density of 2 x 10⁴ cells per well.

-

Compound Treatment: The cells were then treated with varying concentrations of this compound or the vehicle control.

-

Incubation: The plates were incubated for the specified durations (e.g., 24, 48 hours) under standard cell culture conditions.

-

MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well.

-

Formazan Solubilization: The plates were incubated for an additional 4 hours, after which 100 µL of a solubilization solution (e.g., 0.01 N HCl in 10% SDS) was added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ values were calculated from the dose-response curves.

Western Blot Analysis

Western blotting was performed to investigate the effect of this compound on the expression and phosphorylation status of key proteins in the JAK/STAT and NF-κB signaling pathways.

-

Cell Lysis: Myeloma cells, treated with this compound or a control, were harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates was determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., phospho-JAK2, total JAK2, phospho-STAT3, total STAT3, NF-κB p65, and a loading control like β-actin).

-

Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Caption: Inhibition of JAK/STAT and NF-κB signaling pathways by this compound.

Caption: General experimental workflow for evaluating the efficacy of this compound.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. This compound, a novel analog of 1'-acetoxychavicol acetate, induces cell death in myeloma cells by inhibiting both JAK/STAT and proteasome activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induction of apoptosis in human myeloid leukemic cells by 1'-acetoxychavicol acetate through a mitochondrial- and Fas-mediated dual mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a novel analog of 1′-acetoxychavicol acetate, induces cell death in myeloma cells by inhibiting both JAK/STAT and proteasome activities - PMC [pmc.ncbi.nlm.nih.gov]

The Role of TM-233 in the Inhibition of NF-κB Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TM-233, a novel synthetic analog of 1'-acetoxychavicol acetate (ACA), has emerged as a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. This document provides a comprehensive technical overview of the mechanisms by which this compound exerts its inhibitory effects on NF-κB signaling, with a focus on its potential applications in therapeutic development, particularly in oncology. Experimental data, detailed protocols, and visual pathway representations are presented to offer a thorough understanding of this compound's mode of action for researchers and drug development professionals.

Introduction to NF-κB Signaling

The NF-κB family of transcription factors plays a pivotal role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. Dysregulation of the NF-κB signaling pathway is a hallmark of various diseases, most notably cancer, where it contributes to tumor initiation, progression, and resistance to therapy.[1] The canonical NF-κB pathway is a primary target for therapeutic intervention. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the 26S proteasome, liberating NF-κB to translocate to the nucleus and activate the transcription of its target genes.[2]

This compound: A Potent Inhibitor of the Canonical NF-κB Pathway

This compound has been identified as a more potent inhibitor of the NF-κB pathway than its parent compound, ACA.[3] Studies have demonstrated that this compound effectively suppresses the canonical NF-κB signaling cascade, primarily by affecting the nuclear translocation and activity of the p65 subunit.

Mechanism of Action

The primary mechanism of this compound in inhibiting NF-κB signaling involves the modulation of p65 subunit activity and localization. Experimental evidence indicates that this compound treatment leads to a significant, time-dependent decrease in the nuclear activity of p65 in TNF-α-stimulated myeloma cells.[4] This effect is achieved without altering the mRNA levels of p65, suggesting a post-transcriptional regulatory mechanism.[4]

Furthermore, Western blot analyses have revealed a reduction in both nuclear and cytosolic levels of p65 following treatment with this compound.[4] This suggests that this compound may either promote the degradation of p65 or inhibit its translation. Notably, the inhibitory action of this compound appears to be specific to the canonical pathway, as the levels of RelB and c-Rel, key components of the non-canonical pathway, remain unaffected by the compound.[4]

An additional and potentially synergistic mechanism of action for this compound is its ability to inhibit proteasome activity.[3] By inhibiting the proteasome, this compound can prevent the degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm and preventing its nuclear translocation and subsequent transcriptional activity.

dot

Caption: Canonical NF-κB signaling pathway and points of inhibition by this compound.

Quantitative Data on this compound Activity

The following tables summarize the quantitative data regarding the biological activity of this compound in multiple myeloma (MM) cell lines.

Table 1: In Vitro Cytotoxicity of this compound in Multiple Myeloma Cell Lines

| Cell Line | IC50 (µM) after 48h |

| U266 | 2.5 |

| RPMI8226 | 3.0 |

| OPM-2 | 1.5 |

| KMS-11 | 2.0 |

| IM-9 | 4.0 |

| AMO-1 | 2.2 |

| KMS-12-PE | 2.8 |

| KMS-12-BM | 3.5 |

| Data extracted from Sagawa et al., Cancer Science, 2015. |

Table 2: Effect of this compound on NF-κB p65 DNA Binding Activity

| Treatment Time (hours) | NF-κB p65 Activity (% of Control) |

| 0 | 100 |

| 1 | ~70 |

| 3 | ~40 |

| 6 | ~20 |

| Qualitative data derived from graphical representation in Sagawa et al., Cancer Science, 2015, for U266 cells treated with 2.5 µM this compound following TNF-α stimulation. |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory role of this compound on NF-κB signaling. These protocols are synthesized from the descriptions in the primary literature and general laboratory procedures.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

-

Materials:

-

Myeloma cell lines (e.g., U266, RPMI8226)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the this compound dilutions to the respective wells and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Centrifuge the plate, carefully remove the supernatant, and add 150 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

NF-κB p65 Activity Assay (ELISA-based)

This assay quantifies the amount of active p65 subunit in nuclear extracts.

-

Materials:

-

Myeloma cell line (e.g., U266)

-

This compound

-

TNF-α (or other NF-κB stimulus)

-

Nuclear extraction kit

-

NF-κB p65 transcription factor assay kit (ELISA-based)

-

Microplate reader

-

-

Procedure:

-

Plate cells and treat with this compound for various time points.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 15-30 minutes to induce NF-κB activation.

-

Harvest the cells and prepare nuclear extracts according to the manufacturer's protocol of the nuclear extraction kit.

-

Determine the protein concentration of the nuclear extracts.

-

Perform the NF-κB p65 ELISA according to the manufacturer's instructions. This typically involves:

-

Incubating the nuclear extracts in wells pre-coated with an oligonucleotide containing the NF-κB consensus sequence.

-

Adding a primary antibody specific for the p65 subunit.

-

Adding an HRP-conjugated secondary antibody.

-

Adding a chromogenic substrate and stopping the reaction.

-

-

Measure the absorbance at 450 nm.

-

Normalize the results to the protein concentration of the nuclear extracts.

-

Western Blot Analysis for p65 Nuclear Translocation

This method is used to visualize the levels of the p65 subunit in the cytoplasm and nucleus.

-

Materials:

-

Myeloma cell line

-

This compound

-

TNF-α

-

Cytoplasmic and nuclear extraction buffers

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat cells with this compound and/or TNF-α as described previously.

-

Fractionate the cells into cytoplasmic and nuclear extracts using appropriate buffers.

-

Determine the protein concentration of each fraction.

-

Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p65) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Probe the same membrane with antibodies against Lamin B1 and β-actin to confirm the purity of the nuclear and cytoplasmic fractions, respectively, and to serve as loading controls.

-

dot

Caption: Experimental workflow for assessing this compound's effect on NF-κB signaling.

Conclusion and Future Directions

This compound is a promising small molecule inhibitor of the canonical NF-κB signaling pathway. Its ability to downregulate p65 activity and its potential dual mechanism of action through proteasome inhibition make it a compelling candidate for further investigation, particularly in the context of multiple myeloma and other cancers characterized by aberrant NF-κB activation. Future research should focus on elucidating the precise molecular target of this compound within the NF-κB pathway, including a definitive assessment of its direct effects on IKKβ activity. In vivo studies are also warranted to evaluate the therapeutic efficacy and safety profile of this compound in preclinical models of cancer. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this compound as a potential therapeutic agent.

References

Foundational Research on 1'-Acetoxychavicol Acetate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1'-Acetoxychavicol acetate (ACA), a naturally occurring phenylpropanoid compound primarily isolated from the rhizomes of plants belonging to the Zingiberaceae family, such as Alpinia galanga and Alpinia conchigera, has garnered significant scientific interest.[1] This interest stems from its diverse pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties. Foundational research has illuminated the molecular mechanisms underlying these effects, positioning ACA and its derivatives as promising candidates for further drug development. This technical guide provides an in-depth overview of the core research on ACA, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Pharmacological Activities and Quantitative Data

ACA exhibits a broad spectrum of biological activities, with a substantial body of research focusing on its efficacy against various cancer cell lines. The cytotoxic effects of ACA are often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values of ACA in different cancer cell lines as reported in various studies.

Anticancer Activity

| Cell Line | Cancer Type | IC50 (µM) | Time (hours) | Reference |

| PC-3 | Human Prostate Cancer | ~50 | 48 | [2] |

| A549 | Non-Small Cell Lung Cancer | 29.2 ± 1.4 | 24 | |

| A549 | Non-Small Cell Lung Cancer | 50.42 | 24 | [3] |

| A549 | Non-Small Cell Lung Cancer | 33.22 | 48 | [3] |

| A549 | Non-Small Cell Lung Cancer | 21.66 | 72 | [3] |

| SK-LU-1 | Non-Small Cell Lung Cancer | 25.0 ± 1.0 | 24 | |

| MG-63 | Osteosarcoma | 20.41 | Not Specified | [4] |

| hFOB (normal) | Human Osteoblast | 45.05 | Not Specified | [4] |

| Raji | Burkitt's Lymphoma | IC50 < Galangin | 48 | [5] |

| Daudi | Burkitt's Lymphoma | IC50 < Galangin | 48 | [5] |

| MCF-7 | Breast Cancer | Not Specified | Not Specified | [6] |

| MDA-MB-231 | Breast Cancer | Not Specified | Not Specified | [6] |

Antimicrobial Activity

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Methicillin-resistant Staphylococcus aureus (MRSA) | ATCC 43300 | 250 | [7] |

Key Signaling Pathways and Molecular Mechanisms

ACA exerts its biological effects by modulating several critical signaling pathways involved in cell proliferation, survival, angiogenesis, and inflammation. Understanding these pathways is crucial for the targeted development of ACA-based therapeutics.

Anti-Angiogenic Pathway in Prostate Cancer

In human prostate cancer, ACA has been shown to suppress tumor growth by inhibiting angiogenesis. It targets the Vascular Endothelial Growth Factor (VEGF)-mediated signaling cascade. Specifically, ACA blocks the activation of Src kinase, Focal Adhesion Kinase (FAK), and the Rho family of small GTPases (Rac1 and Cdc42), which are crucial for endothelial cell proliferation, migration, and tube formation.[2]

HER2 Signaling Pathway in Breast Cancer

In endocrine-resistant breast cancer cells, particularly those overexpressing Human Epidermal Growth Factor Receptor 2 (HER2), ACA has demonstrated potent anti-proliferative and pro-apoptotic effects. It achieves this by down-regulating the HER2 signaling pathway, leading to the inhibition of downstream effectors such as AKT and ERK1/2.[8]

NF-κB Signaling Pathway in Inflammation and Cancer

A recurring mechanism of action for ACA across various studies is its ability to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10] NF-κB is a key regulator of inflammation, cell survival, and proliferation. ACA has been shown to inhibit NF-κB activation induced by various stimuli, thereby exerting its anti-inflammatory and anticancer effects. One mechanism involves the downregulation of Tumor Necrosis Factor Receptor-Associated Factor 2 (TRAF2), a key component of the TNF receptor 1 complex that regulates the NF-κB pathway.[9]

Experimental Protocols

This section provides an overview of the methodologies for key experiments frequently cited in ACA research. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

Synthesis of 1'-Acetoxychavicol Acetate Derivatives

A general procedure for the synthesis of ACA analogues involves the acylation of a corresponding 4-allylphenol derivative.

-

Materials : 4-allylphenol derivative, dichloromethane (DCM), 4-dimethylaminopyridine (DMAP), triethylamine (TEA), acyl chloride, acetic anhydride, ice bath, magnetic stirrer, round-bottom flask, separation funnel, rotary evaporator.

-

Procedure :

-

Dissolve the 4-allylphenol (10.0 equivalents) in dichloromethane in a round-bottom flask.

-

Add 4-dimethylaminopyridine (0.1 equivalents) and triethylamine (20.0 equivalents) to the mixture.

-

Stir the solution under a nitrogen atmosphere in an ice bath.

-

Add the respective acyl chloride or acetic anhydride (11.0 equivalents) dropwise over 15 minutes.

-

Allow the reaction to stir for 24 hours, monitoring its progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with dichloromethane (3 x 15 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product using column chromatography.

-

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Materials : 96-well plates, cells of interest, complete culture medium, 1'-acetoxychavicol acetate (ACA) stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), DMSO or solubilization buffer, multichannel pipette, microplate reader.

-

Procedure :

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of ACA and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully remove the medium and add 100-150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes in the dark to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Matrigel Invasion Assay

This assay is used to evaluate the invasive potential of cancer cells in vitro.

-

Materials : 24-well plates with cell culture inserts (e.g., Boyden chambers) with an 8 µm pore size membrane, Matrigel, serum-free medium, complete medium (with FBS as a chemoattractant), cells of interest, ACA, cotton swabs, methanol for fixation, crystal violet for staining.

-

Procedure :

-

Thaw Matrigel on ice and dilute it with cold serum-free medium.

-

Coat the upper surface of the transwell inserts with the diluted Matrigel solution and incubate at 37°C for at least 1 hour to allow for gelling.

-

Harvest and resuspend the cells in serum-free medium.

-

Seed the cells (e.g., 5 x 10^4 cells) in the upper chamber of the Matrigel-coated inserts. Add ACA at the desired concentrations to the cell suspension.

-

Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate the plate for 24-48 hours at 37°C.

-

After incubation, remove the non-invading cells from the upper surface of the membrane using a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol for 10-20 minutes.

-

Stain the fixed cells with a 0.5% crystal violet solution for 20 minutes.

-

Gently wash the inserts with water and allow them to air dry.

-

Count the number of stained, invaded cells in several microscopic fields and calculate the average.

-

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

-

Materials : Cells treated with ACA, lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, running buffer, transfer buffer, PVDF or nitrocellulose membrane, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibody, HRP-conjugated secondary antibody, enhanced chemiluminescence (ECL) substrate, imaging system.

-

Procedure :

-

Lyse the treated and control cells with lysis buffer on ice.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.

-

Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

In Vivo Xenograft Mouse Model

This model is used to evaluate the in vivo antitumor efficacy of a compound.

-

Materials : Immunocompromised mice (e.g., nude or SCID mice), cancer cells, Matrigel (optional), calipers, ACA formulation for administration (e.g., in corn oil or a suitable vehicle).

-

Procedure :

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, sometimes mixed with Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into control and treatment groups.

-

Administer ACA to the treatment group via a suitable route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule (e.g., 6 mg/kg/day).[2] Administer the vehicle to the control group.

-

Measure the tumor volume with calipers every few days using the formula: (Length x Width²)/2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).

-

Conclusion

Foundational research on 1'-acetoxychavicol acetate and its derivatives has established a strong basis for their potential as therapeutic agents, particularly in the fields of oncology and anti-inflammatory medicine. The quantitative data on their biological activities, coupled with a growing understanding of the underlying molecular mechanisms, provides a clear rationale for their continued investigation. The experimental protocols outlined in this guide serve as a practical resource for researchers aiming to build upon this foundational knowledge. Future studies focusing on lead optimization, pharmacokinetic and pharmacodynamic profiling, and advanced preclinical and clinical evaluations are warranted to fully realize the therapeutic potential of this promising class of natural compounds.

References

- 1. CN101139286A - Method for synthesizing 1'-acetoxy chavicol acetate - Google Patents [patents.google.com]

- 2. jps.usm.my [jps.usm.my]

- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 4. Prospective use of the Single Mouse Experimental Design for Evaluation of PLX038A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. corning.com [corning.com]

- 6. corning.com [corning.com]

- 7. researchgate.net [researchgate.net]

- 8. Effects of the tropical ginger compound,1’-acetoxychavicol acetate, against tumor promotion in K5.Stat3C transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN102643196A - Method for preparing 1'-acetoxy chavicol acetate - Google Patents [patents.google.com]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

The Impact of TM-233 on Mcl-1 Downregulation in Myeloma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of TM-233, a novel analog of 1′-acetoxychavicol acetate, with a specific focus on its role in the downregulation of the anti-apoptotic protein Mcl-1 in multiple myeloma (MM) cells. This document details the signaling pathways involved, presents quantitative data from key experiments, and offers comprehensive experimental protocols for the methodologies cited.

Executive Summary

Multiple myeloma, a malignancy of plasma cells, is characterized by the overexpression of anti-apoptotic proteins, including Mcl-1, which contributes to tumor cell survival and drug resistance.[1][2] this compound has emerged as a promising therapeutic agent that induces apoptosis in myeloma cells.[3] This guide elucidates the molecular mechanisms underlying the pro-apoptotic effects of this compound, primarily through the inhibition of the JAK/STAT signaling pathway, leading to the downregulation of Mcl-1. Furthermore, this document outlines the synergistic potential of this compound with proteasome inhibitors like bortezomib, offering a potential strategy to overcome drug resistance in multiple myeloma.[3][4]

Quantitative Data on the Efficacy of this compound

The anti-proliferative and pro-apoptotic effects of this compound have been quantified in various multiple myeloma cell lines. The following tables summarize the key findings.

Table 1: Inhibitory Concentration (IC50) of this compound in Multiple Myeloma Cell Lines

| Cell Line | This compound IC50 (µM) at 24h |

| U266 | 1.8 |

| RPMI-8226 | 2.0 |

| OPM2 | 1.5 |

| MM-1S | 1.2 |

Data extracted from Sagawa et al.[3]

Table 2: Effect of this compound on Cell Viability of Bortezomib-Resistant Myeloma Cells

| Cell Line | Treatment | % Cell Viability |

| KMS-11/BTZ | Control | 100 |

| This compound (2.5 µM) | ~40 | |

| Bortezomib (10 nM) | ~90 | |

| This compound (2.5 µM) + Bortezomib (10 nM) | ~20 | |

| OPM-2/BTZ | Control | 100 |

| This compound (2.5 µM) | ~45 | |

| Bortezomib (10 nM) | ~95 | |

| This compound (2.5 µM) + Bortezomib (10 nM) | ~25 |

Data synthesized from findings reported by Sagawa et al.[3]

Signaling Pathways Modulated by this compound

This compound exerts its anti-myeloma effects by modulating key signaling pathways that regulate cell survival and proliferation.

Inhibition of the JAK/STAT Pathway

A primary mechanism of this compound is the inhibition of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway.[3] In multiple myeloma, constitutive activation of the JAK/STAT pathway, often driven by cytokines like IL-6, leads to the phosphorylation and activation of STAT3.[5] Activated STAT3 translocates to the nucleus and promotes the transcription of target genes, including the anti-apoptotic protein Mcl-1.[5] this compound inhibits the phosphorylation of JAK2 and subsequently STAT3, leading to the downregulation of Mcl-1 expression.[3]

References

- 1. Frontiers | Mcl-1 Inhibition: Managing Malignancy in Multiple Myeloma [frontiersin.org]

- 2. Apoptosis of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]